molecular formula C10H15ClN2O B11888385 3-(4-Piperidinyloxy)pyridine hydrochloride

3-(4-Piperidinyloxy)pyridine hydrochloride

Cat. No.: B11888385
M. Wt: 214.69 g/mol
InChI Key: IJIBPCKIYZVGJY-UHFFFAOYSA-N
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Description

3-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl It is a derivative of pyridine and piperidine, two important classes of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 3-hydroxypyridine with 4-chloropiperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-(piperidin-4-yloxy)pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 3-(piperidin-4-yloxy)pyridine.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(piperidin-4-yloxy)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-4-yloxy)phenylpyridine hydrochloride
  • 3-chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

3-(piperidin-4-yloxy)pyridine hydrochloride is unique due to its specific combination of the pyridine and piperidine moieties This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-piperidin-4-yloxypyridine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;/h1-2,5,8-9,11H,3-4,6-7H2;1H

InChI Key

IJIBPCKIYZVGJY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN=CC=C2.Cl

Origin of Product

United States

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